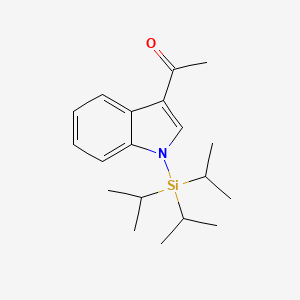
3-Acetyl-N-triisopropylsilyl indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-N-triisopropylsilyl indole is an organic compound with the molecular formula C19H29NOSi It is a derivative of indole, a heterocyclic aromatic organic compound, and features an acetyl group at the third position and a triisopropylsilyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-N-triisopropylsilyl indole typically involves the following steps:
Starting Material: The synthesis begins with indole, which is commercially available or can be synthesized through various methods.
Protection of the Nitrogen Atom: The nitrogen atom of indole is protected by introducing a triisopropylsilyl group. This is usually achieved by reacting indole with triisopropylsilyl chloride in the presence of a base such as triethylamine.
Acetylation: The protected indole is then acetylated at the third position using an acetylating agent like acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimized reaction conditions to ensure high yield and purity, including controlled temperatures, reaction times, and the use of efficient catalysts and solvents.
化学反応の分析
Types of Reactions
3-Acetyl-N-triisopropylsilyl indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The acetyl group or the triisopropylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles or electrophiles, depending on the desired transformation, and may be catalyzed by acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
3-Acetyl-N-triisopropylsilyl indole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving indole derivatives, which are known to have various biological activities.
Medicine: Research into indole derivatives often explores their potential as therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism by which 3-Acetyl-N-triisopropylsilyl indole exerts its effects depends on its specific application. Generally, indole derivatives interact with various molecular targets, including enzymes, receptors, and nucleic acids. The acetyl and triisopropylsilyl groups can influence the compound’s reactivity, solubility, and ability to cross biological membranes, thereby affecting its biological activity.
類似化合物との比較
Similar Compounds
3-Acetylindole: Lacks the triisopropylsilyl group, making it less bulky and potentially less lipophilic.
N-Triisopropylsilyl indole: Lacks the acetyl group, which may affect its reactivity and biological activity.
Indole-3-carbinol: A naturally occurring compound with different functional groups, known for its anticancer properties.
Uniqueness
3-Acetyl-N-triisopropylsilyl indole is unique due to the presence of both the acetyl and triisopropylsilyl groups. This combination can enhance its stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.
特性
CAS番号 |
889939-11-1 |
|---|---|
分子式 |
C19H29NOSi |
分子量 |
315.5 g/mol |
IUPAC名 |
1-[1-tri(propan-2-yl)silylindol-3-yl]ethanone |
InChI |
InChI=1S/C19H29NOSi/c1-13(2)22(14(3)4,15(5)6)20-12-18(16(7)21)17-10-8-9-11-19(17)20/h8-15H,1-7H3 |
InChIキー |
CGXJUSLQRBGYNP-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=CC=CC=C21)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12098059.png)
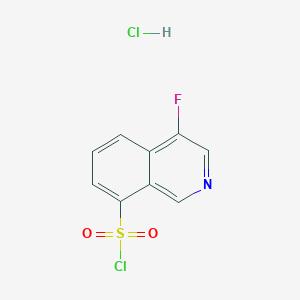


![5-((2-(2-Chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12098080.png)
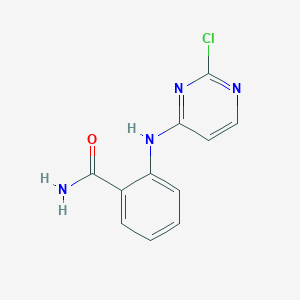

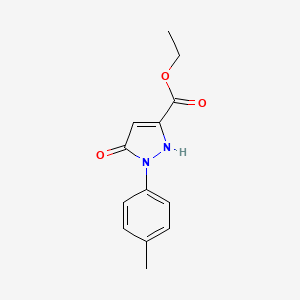
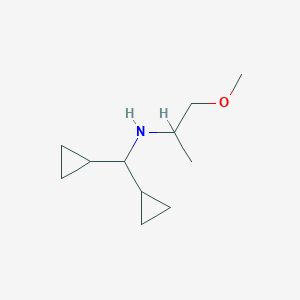
![N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline](/img/structure/B12098095.png)

![2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B12098104.png)
